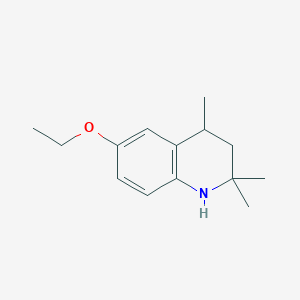

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDDCEXDGNXCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042365 | |

| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16489-90-0 | |

| Record name | Dihydroethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16489-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016489900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZL4JO667 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Ethoxyquin)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, commonly known as Ethoxyquin (EQ), is a synthetic antioxidant renowned for its high efficacy in preventing lipid peroxidation.[1] Initially developed to prevent the oxidative degradation of rubber, its potent free-radical scavenging properties led to its widespread use as a preservative in animal feed to protect fats, oils, and fat-soluble vitamins like A and E from spoilage.[1][2] While its primary application has been in the agricultural sector, emerging research has unveiled a complex pharmacological profile for Ethoxyquin, including neuroprotective effects and interactions with key cellular signaling pathways. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Ethoxyquin, delving into its core antioxidant functions, its influence on cellular defense mechanisms, its off-target effects, and its toxicological profile.

Core Mechanism of Action: A Potent Antioxidant

The primary and most well-characterized mechanism of action of Ethoxyquin is its ability to inhibit lipid peroxidation through the scavenging of free radicals.[1] This function is critical in preventing the oxidative cascade that leads to the degradation of polyunsaturated fatty acids.

Direct Free Radical Scavenging

Ethoxyquin's antioxidant activity stems from the hydrogen-donating capacity of the secondary amine group within its dihydroquinoline ring structure. It readily reacts with and neutralizes lipid peroxyl radicals (ROO•), thereby terminating the chain reaction of lipid peroxidation.[1] The reaction proceeds via the formation of a stabilized aminyl radical, which is less reactive and unable to propagate the oxidative chain.[1]

The reaction can be summarized as follows:

ROO• + EQ-NH → ROOH + EQ-N•

The high efficacy of Ethoxyquin as a radical-trapping antioxidant is underscored by its reaction rate constant with peroxyl radicals, which has been determined to be approximately 2.0 x 10⁶ M⁻¹s⁻¹, a value comparable to that of α-tocopherol.

Formation of Active Metabolites

A key aspect of Ethoxyquin's sustained antioxidant effect is the formation of oxidation products that are themselves potent antioxidants.[1] Under oxidizing conditions, the initial aminyl radical can be further converted into a nitroxide radical, which is also a strong antioxidant.[1] In the presence of high oxygen concentrations, Ethoxyquin reacts with alkylperoxyl molecules to form an aminyl radical which can then enter various pathways. In a non-oxidizing medium, it can be stabilized through dimerization to form Ethoxyquin dimer (EQDM).[1] In an oxidizing medium, other molecules can be formed, such as 2,6-dihydro-2,2,4-trimethyl-6-quinolone (quinone imine, QI) or a nitroxide radical, which is also a strong antioxidant.[1] Studies have shown that quinone imine and the Ethoxyquin nitroxide radical are powerful antioxidants.[1]

Caption: Figure 1. Direct free radical scavenging mechanism of Ethoxyquin.

Modulation of the Nrf2-Keap1 Cellular Defense Pathway

Beyond direct radical scavenging, Ethoxyquin exerts a profound influence on endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of a battery of genes encoding for antioxidant and detoxification enzymes.

The Nrf2-Keap1 System

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to electrophilic or oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Ethoxyquin as an Nrf2 Activator

Ethoxyquin is recognized as a potent activator of the Nrf2 pathway.[5] While the precise mechanism of how Ethoxyquin interacts with Keap1 is not fully elucidated, it is hypothesized that Ethoxyquin or its electrophilic metabolites can modify the sensor cysteines of Keap1, thereby inhibiting its ability to target Nrf2 for degradation. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of a suite of cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophiles.

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the conjugation and detoxification of a wide range of xenobiotics and endogenous electrophiles.[5]

-

Catalase (CAT) and Superoxide Dismutase (SOD): Primary antioxidant enzymes that catalyze the decomposition of hydrogen peroxide and superoxide radicals, respectively.

Caption: Figure 2. Ethoxyquin-mediated activation of the Nrf2-Keap1 pathway.

Off-Target Effects and Secondary Mechanisms

Ethoxyquin's biological activity extends beyond its antioxidant and Nrf2-activating properties, with notable effects on mitochondrial function and chaperone proteins.

Interaction with the Mitochondrial Respiratory Chain

Ethoxyquin has been shown to directly interact with the mitochondrial electron transport chain, specifically acting as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[1][6] This inhibition leads to a decrease in oxygen consumption by mitochondria when utilizing NADH-linked substrates.[1] While this effect can be detrimental at high concentrations by impairing cellular energy metabolism, it may also contribute to a reduction in mitochondrial reactive oxygen species (ROS) production under certain conditions.

Neuroprotection and Modulation of Hsp90

Emerging research has highlighted a neuroprotective role for Ethoxyquin, particularly in the context of chemotherapy-induced peripheral neuropathy.[7][8] This neuroprotective effect is attributed to its ability to modulate the activity of Heat Shock Protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone responsible for the proper folding and stability of a large number of "client" proteins, many of which are involved in signal transduction and cell survival. Ethoxyquin has been shown to interfere with the Hsp90 chaperone cycle, specifically by blocking the binding of client proteins such as ataxin-2 and Sf3b2.[7][9] This modulation of Hsp90 activity appears to prevent the axonal degeneration caused by certain neurotoxic agents.[7]

Caption: Figure 3. Neuroprotective mechanism of Ethoxyquin via Hsp90 modulation.

Toxicological Profile and Metabolite Activity

Despite its beneficial antioxidant properties, the use of Ethoxyquin is not without concerns, primarily related to the toxicological profile of its metabolites.

The Role of Quinone Imine (QI)

The oxidation of Ethoxyquin can lead to the formation of Ethoxyquin quinone imine (EQI), a highly reactive metabolite.[2] Quinone imines are known to be electrophilic and can readily react with cellular nucleophiles, including DNA and proteins.[10] There is evidence to suggest that EQI may be genotoxic, potentially through the formation of DNA adducts, which can lead to mutations if not properly repaired.[11] This has been a significant factor in the re-evaluation of Ethoxyquin's safety and its restricted use in many regions.

Cytotoxicity

At higher concentrations, Ethoxyquin can exhibit cytotoxicity. Studies in human lymphocytes have shown that Ethoxyquin can induce apoptosis. The IC50 value for Ethoxyquin-induced cytotoxicity in human lymphocytes has been reported to be 0.09 mM.[12]

Quantitative Data Summary

| Parameter | Value | Assay/Method | Reference |

| Antioxidant Activity | |||

| Reaction Rate with Peroxyl Radicals (k_inh) | (2.0 ± 0.2) x 10⁶ M⁻¹s⁻¹ | Azo-initiated oxidation of styrene | |

| Cytotoxicity | |||

| IC50 in Human Lymphocytes | 0.09 mM | MTT Assay | [12] |

| IC50 of EQ-Phosphate in Human Lymphocytes | 0.8 mM | MTT Assay | [12] |

Experimental Protocols

Determination of Ethoxyquin and its Metabolites by HPLC-Fluorescence

This method is suitable for the quantification of Ethoxyquin and its major metabolites in biological matrices such as animal tissues.

1. Sample Preparation (Tissue)

-

Homogenize 1-2 g of tissue in a suitable buffer.

-

For the analysis of Ethoxyquin dimer (EQDM), partially hydrolyze the tissue with 50% NaOH.[13]

-

Extract the lipids and antioxidant residues with n-hexane.[2][13]

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in acetonitrile for HPLC analysis.[13]

2. HPLC-Fluorescence Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[14]

-

Mobile Phase: Acetonitrile/Ammonium acetate buffer (e.g., 80:20 v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection:

-

Quantification: Use external standards of Ethoxyquin, EQDM, and QI to generate calibration curves.

Lipid Peroxidation Assay (MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

1. Reagent Preparation

-

TBA Reagent: Prepare a solution of thiobarbituric acid (TBA) in a suitable acidic buffer.

-

MDA Standard: Prepare a stock solution of MDA of a known concentration.

2. Sample Preparation

-

Homogenize tissue samples in cold PBS or a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.[16]

-

Centrifuge the homogenate to remove cellular debris.

3. Assay Procedure

-

Add the TBA reagent to the sample supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration by comparing the absorbance to a standard curve generated with the MDA standard.

Conclusion

The mechanism of action of this compound is multifaceted, extending far beyond its initial application as a simple antioxidant. Its potent free-radical scavenging ability, coupled with the formation of active antioxidant metabolites, provides robust protection against lipid peroxidation.[1] Furthermore, its ability to activate the Nrf2-Keap1 pathway positions it as a modulator of endogenous cellular defense mechanisms.[5] The more recently discovered neuroprotective effects mediated through Hsp90 modulation open new avenues for its potential therapeutic application.[7][8] However, the toxicological concerns associated with its reactive metabolite, quinone imine, necessitate a cautious approach and underscore the importance of understanding its complete metabolic fate and dose-dependent effects.[2][10] For researchers and drug development professionals, Ethoxyquin serves as a compelling case study of a small molecule with a complex and rich pharmacology, offering insights into antioxidant chemistry, cellular signaling, and the intricate balance between therapeutic potential and toxicity.

References

[1] Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. [Link]

[9] Kolb, R., She, T., Hoke, A., & Barmada, S. J. (2013). Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation. Annals of Neurology, 74(6), 893–904. [Link]

[17] He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-14. [Link]

[18] Zhang, C., Gai, X., Tian, Y., & Chen, Y. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Porcine Health Management, 7(1), 1. [Link]

[2] Zhang, C., Gai, X., Tian, Y., & Chen, Y. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Porcine Health Management, 7(1), 1. [Link]

[10] Zhu, H., Li, Y., & Du, G. (2008). Hydroquinone-induced genotoxicity and oxidative DNA damage in HepG2 cells. Chemico-Biological Interactions, 173(2), 93-101. [Link]

[7] Kolb, R., She, T., Hoke, A., & Barmada, S. J. (2013). Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation. Annals of Neurology, 74(6), 893–904. [Link]

[19] Błaszczyk, A., Skolimowski, J., & Materac, A. (2006). Genotoxic and antioxidant activities of ethoxyquin salts evaluated by the comet assay. Chemico-Biological Interactions, 162(3), 268-273. [Link]

[12] Błaszczyk, A., & Skolimowski, J. (2005). Apoptosis and cytotoxicity caused by ethoxyquin and two of its salts. Cell Biology International, 29(12), 1014-1018. [Link]

[3] Tong, K. I., Kobayashi, A., Katsuoka, F., & Yamamoto, M. (2006). Two-site substrate recognition model for the Keap1-Nrf2 system: a hinge and latch mechanism. Biological chemistry, 387(10-11), 1311–1320. [Link]

[5] Wu, K. C., & Lii, C. K. (2021). Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis. Antioxidants, 10(11), 1729. [Link]

[6] Reyes-Trevino, J., & Hernandez-Pando, R. (1995). Inhibitory effect of the antioxidant ethoxyquin on electron transport in the mitochondrial respiratory chain. Biochemical pharmacology, 49(3), 283–289. [Link]

[20] Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152. [Link]

[14] Aoki, T., Ishii, Y., & Uematsu, Y. (2010). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. Journal of AOAC International, 93(1), 277-283. [Link]

[21] Suzuki, T., & Yamamoto, M. (2017). Molecular basis of the Keap1-Nrf2 signaling pathway. Journal of biochemistry, 161(6), 617–624. [Link]

[22] Gu, S., Chen, Z., & Chen, H. (2021). Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. The Scientific World Journal, 2021, 6688243. [Link]

[23] AxoProtego Therapeutics. (n.d.). Ethoxyquin Prevents Chemotherapy-Induced Neurotoxicity via Hsp90 Modulation. Retrieved from [Link]

Cho, H. Y., & Kleeberger, S. R. (2022). Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide. Environmental and molecular mutagenesis, 63(4-5), 211–224. [Link]

[4] Zhang, D. D., Lo, S. C., Cross, J. V., Templeton, D. J., & Hannink, M. (2003). Distinct cysteine residues in Keap1 are required for Keap1-dependent ubiquitination of Nrf2 and for stabilization of Nrf2 by chemopreventive agents and oxidative stress. Molecular and cellular biology, 23(22), 8138–8151. [Link]

[13] He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-14. [Link]

[24] Fabrizio, G., & Van der-Heiden, K. (2022). Keap1/Nrf2 Signaling Pathway. International journal of molecular sciences, 23(13), 7343. [Link]

[25] Liu, Y., Zhang, Y., & Liu, Y. (2024). Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. Preprints. [Link]

[15] He, P., & Ackman, R. G. (1993). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]

[26] Atia, A. E., & Abdullah, A. (2016). Modulation of Nrf2/Keap1 pathway by dietary phytochemicals. Journal of dietary supplements, 13(5), 533-548. [Link]

[11] Wang, Y., Zhang, Y., & Liu, J. (2023). A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms. Journal of hazardous materials, 446, 130722. [Link]

Sgobba, M., & Rastelli, G. (2018). Targeting the Hsp90-Cdc37-client protein interaction to disrupt Hsp90 chaperone machinery. Journal of medicinal chemistry, 61(9), 3785–3798. [Link]

[8] She, T., Kolb, R., & Hoke, A. (2021). Ethoxyquin is neuroprotective and partially prevents somatic and autonomic neuropathy in db/db mouse model of type 2 diabetes. Scientific reports, 11(1), 10793. [Link]

Segura-Aguilar, J., & Muñoz, P. (2022). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. International journal of molecular sciences, 23(19), 11379. [Link]

Sorensen, L. K. (1998). Determination of ethoxyquin in feeds by liquid chromatography: collaborative study. Journal of AOAC International, 81(4), 743-749. [Link]

Błaszczyk, A., & Skolimowski, J. (2010). Modulation of Ethoxyquin Genotoxicity by Free Radical Scavengers and DNA Damage Repair in Human Lymphocytes. Folia biologica, 58(1-2), 45-50. [Link]

Assay Genie. (n.d.). Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. axoprotego.com [axoprotego.com]

- 8. Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroquinone-induced genotoxicity and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iffo.com [iffo.com]

- 15. mdpi.com [mdpi.com]

- 16. Mechanistic Insight Into Genotoxicity Mediated DNA Damage: Fate of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial complex activity assays [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health[v1] | Preprints.org [preprints.org]

- 25. merckmillipore.com [merckmillipore.com]

- 26. researchgate.net [researchgate.net]

The Synthesis of Ethoxyquin: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Industrial Synthesis, Mechanistic Pathways, and Analytical Characterization of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline.

Introduction

Ethoxyquin (EQ), chemically known as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, is a synthetic antioxidant of significant industrial importance.[1] Originally developed as a rubber antioxidant, its potent ability to inhibit lipid peroxidation led to its widespread adoption as a preservative in animal feed, particularly for fishmeal, to prevent rancidity and stabilize fat-soluble vitamins.[1] This guide provides a comprehensive technical overview of the primary synthesis pathway of ethoxyquin, delving into the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and a discussion of key process parameters and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and related chemical fields who require a deep understanding of the synthesis of this widely used antioxidant.

Core Synthesis Pathway: The Skraup-Doebner-von Miller Reaction

The industrial synthesis of ethoxyquin is primarily achieved through a variation of the Skraup-Doebner-von Miller quinoline synthesis.[2][3] This acid-catalyzed condensation reaction involves the reaction of p-phenetidine (4-ethoxyaniline) with acetone.[4] While acetone is the direct reactant, in some process variations, diacetone alcohol is used as it can readily dehydrate to form mesityl oxide, an α,β-unsaturated ketone, which is a key intermediate in the reaction mechanism.[2][5]

Reaction Mechanism

The synthesis of ethoxyquin from p-phenetidine and acetone proceeds through a series of acid-catalyzed steps. The mechanism, a modification of the classic Skraup-Doebner-von Miller synthesis, can be outlined as follows:

-

Formation of the α,β-Unsaturated Ketone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide.

-

Michael Addition: The amino group of p-phenetidine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a Michael addition reaction.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.

-

Dehydration and Tautomerization: The cyclic intermediate then dehydrates and tautomerizes to form the stable 1,2-dihydroquinoline ring structure of ethoxyquin.

The overall reaction is a one-pot synthesis, where the in-situ formation of the α,β-unsaturated ketone from acetone is a critical aspect of the process.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative example for the laboratory-scale synthesis of ethoxyquin, based on information from various patents and publications.[5][6]

Materials and Equipment

-

Reactants:

-

p-Phenetidine (4-ethoxyaniline)

-

Acetone or Diacetone alcohol

-

Toluene (solvent)

-

-

Catalyst:

-

p-Toluenesulfonic acid (p-TSA) or a composite of p-TSA and Iodine

-

-

Neutralizing Agent:

-

3% Sodium bicarbonate solution or other suitable lye

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark apparatus

-

Heating mantle with a magnetic stirrer

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark apparatus, and a thermometer, add p-phenetidine (e.g., 0.5 mol, 68.6 g) and toluene (e.g., 200 mL).[5]

-

Catalyst Addition: Add the acid catalyst to the reaction mixture. For example, add p-toluenesulfonic acid (e.g., 100 mg).[5] Some protocols suggest a composite catalyst of p-toluenesulfonic acid and iodine for improved reaction rates.[6]

-

Heating and Acetone Addition: Heat the mixture to reflux (approximately 130°C oil bath temperature) and begin the dropwise addition of acetone (e.g., 0.3 mol, 17.4 g) or a mixture of acetone and diacetone alcohol (e.g., 0.6 mol, 69.7 g) over a period of 6-10 hours.[5][6] The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of p-phenetidine.

-

Work-up and Neutralization: After the reaction is complete (typically after 8-12 hours), cool the reaction mixture to room temperature.[6][7] Neutralize the acidic catalyst by washing the mixture with a 3% sodium bicarbonate solution until the pH of the aqueous layer is neutral.[6]

-

Purification:

-

Separate the organic layer and wash it with water.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by steam distillation to remove any unreacted p-phenetidine and other volatile impurities.[5]

-

For high-purity ethoxyquin, vacuum distillation of the crude product is the final step.[6][8]

-

Quantitative Data and Process Optimization

The yield and purity of ethoxyquin are highly dependent on the reaction conditions. The table below summarizes typical parameters and outcomes based on available literature.

| Parameter | Value/Condition | Rationale and Impact | Reference |

| Reactant Ratio | p-phenetidine : Acetone (molar) | Varies; an excess of acetone can drive the reaction forward but may lead to side products. | [5] |

| Catalyst | p-TSA, Iodine, Composite, Ionic Liquids | Choice of catalyst affects reaction rate and yield. Composite catalysts can shorten the reaction time. | [6][7] |

| Temperature | 110 - 130 °C | Higher temperatures increase the reaction rate but can also lead to polymerization and by-product formation. | [5][7] |

| Reaction Time | 8 - 36 hours | Longer reaction times can increase conversion but may also lead to degradation of the product. | [6] |

| Solvent | Toluene, Acetic Anhydride | Toluene is commonly used for azeotropic water removal. Acetic anhydride can also be used. | [6][7] |

| Yield | 91.6% - 92% | Yields are generally high under optimized conditions. | [6][7] |

| Purity | >95% (crude), >98% (purified) | Purification, especially vacuum distillation, is crucial to remove unreacted p-phenetidine. | [6][9] |

Analytical Characterization and Quality Control

The quality of the synthesized ethoxyquin is primarily determined by its purity and the level of residual p-phenetidine, which is a potential mutagen.[4]

Analytical Techniques

-

Gas Chromatography (GC): A common method for determining the purity of ethoxyquin and quantifying residual p-phenetidine.[8] A flame ionization detector (FID) is often used.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or fluorescence detection is also widely employed for the analysis of ethoxyquin in various matrices.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of ethoxyquin and its metabolites.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized ethoxyquin.[6]

-

Titrimetry: A classic method for determining the overall purity of the ethoxyquin in the final product.[10]

Impurity Profile

The main impurity of concern is the starting material, p-phenetidine.[4] Industrial specifications for ethoxyquin often set a maximum limit for this impurity, which can be as low as <100 ppm in highly purified grades.[8] Other potential impurities include polymers of ethoxyquin and by-products from side reactions.

Industrial Scale-Up and Safety Considerations

Scale-Up Challenges

-

Heat Management: The reaction is exothermic, and efficient heat removal is critical on a larger scale to prevent runaway reactions and by-product formation.

-

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving high conversion rates.

-

Solvent Recovery: Efficient recovery and recycling of the solvent (e.g., toluene) are important for the economic viability and environmental impact of the process.

Safety Precautions

-

Handling of Reactants: p-Phenetidine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Acetone is highly flammable.

-

Reaction Conditions: The reaction is carried out at elevated temperatures and requires careful monitoring to control the reaction rate.

-

Purification: Vacuum distillation should be performed with caution to avoid decomposition of the product at high temperatures.

Conclusion

The synthesis of ethoxyquin via the Skraup-Doebner-von Miller reaction of p-phenetidine and acetone is a well-established and efficient industrial process. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and rigorous analytical control are essential for producing high-purity ethoxyquin that meets the stringent quality requirements for its application as a feed antioxidant. This guide has provided a detailed technical overview to aid researchers and professionals in their understanding and potential application of this important chemical synthesis.

References

- CN105085392A - Method for producing ethoxyquin - Google P

-

Ethoxyquin and some major metabolites identified in animals and plants.... - ResearchGate. (URL: [Link])

- EP3478660A1 - Method for the purification of ethoxyquin - Google P

-

Ethoxyquin: An Antioxidant Used in Animal Feed - PMC - PubMed Central. (URL: [Link])

-

Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC. (URL: [Link])

-

Preparation of ethoxyquin salts and their genotoxic and antioxidant effects on human lymphocytes - Semantic Scholar. (URL: [Link])

-

(PDF) Ethoxyquin: An Antioxidant Used in Animal Feed - ResearchGate. (URL: [Link])

-

Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS - eurl-pesticides.eu. (URL: [Link])

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - European Union. (URL: [Link])

-

Analysis for Ethoxyquin in Feed Additives - Eurofins Deutschland. (URL: [Link])

-

EURL-SRM - Analytical Observations Report. (URL: [Link])

-

Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC - NIH. (URL: [Link])

-

Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid. (URL: [Link])

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN105085392A - Method for producing ethoxyquin - Google Patents [patents.google.com]

- 7. Ethoxyquin synthesis - chemicalbook [chemicalbook.com]

- 8. EP3478660A1 - Method for the purification of ethoxyquin - Google Patents [patents.google.com]

- 9. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Spectral Characterization of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data essential for the characterization of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16489-90-0), a heterocyclic compound with applications in various fields of chemical research and development. This document is structured to offer not just the data, but also the underlying scientific rationale for the experimental choices and interpretation, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Properties:

-

IUPAC Name: 6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline[1]

-

Molecular Formula: C₁₄H₂₁NO[1]

-

Molecular Weight: 219.32 g/mol [1]

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides critical information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The choice of a deuterated solvent is crucial; chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this tetrahydroquinoline derivative, as it solubilizes the analyte well and its residual solvent peak does not typically interfere with key signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters for a small molecule, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

While the specific chemical shifts and coupling constants are available in spectral databases such as SpectraBase, a general interpretation based on the structure is as follows:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will dictate the multiplicity of these signals.

-

Ethoxy Group Protons: The ethoxy group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), likely in the upfield region (δ 1.0-4.0 ppm).

-

Tetrahydroquinoline Ring Protons: The protons on the saturated heterocyclic ring will appear in the aliphatic region. The gem-dimethyl groups at the C2 position will likely appear as two singlets due to their diastereotopic nature. The methylene protons at C3 and the methine proton at C4 will exhibit complex splitting patterns due to coupling with each other.

-

N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹H NMR Data Summary (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5-7.0 | Multiplet | 3H | Aromatic-H |

| ~ 3.9-4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~ 3.0-3.5 | Multiplet | 1H | C4-H |

| ~ 1.8-2.2 | Multiplet | 2H | C3-H₂ |

| ~ 1.3-1.5 | Triplet | 3H | -O-CH₂-CH₃ |

| ~ 1.2-1.4 | Singlet | 6H | C2-(CH₃)₂ (gem-dimethyl) |

| ~ 1.1-1.3 | Doublet | 3H | C4-CH₃ |

| Variable | Broad Singlet | 1H | N-H |

Note: This is a predicted table. Actual values should be obtained from the spectral data.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR is the standard experiment, where all signals appear as singlets, simplifying the spectrum and allowing for the clear identification of each unique carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

The ¹³C NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (δ 110-160 ppm). The carbon attached to the ethoxy group and the carbons of the fused ring system will have distinct chemical shifts.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be in the range of δ 60-70 ppm, while the methyl carbon (-CH₃) will be further upfield (δ 15-20 ppm).

-

Tetrahydroquinoline Ring Carbons: The aliphatic carbons of the heterocyclic ring will appear in the upfield region (δ 20-60 ppm). The quaternary carbon at C2 will likely be a weak signal.

¹³C NMR Data Summary (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~ 150 - 160 | C6 (attached to ethoxy) |

| ~ 110 - 145 | Other Aromatic Carbons |

| ~ 60 - 65 | -O-CH₂-CH₃ |

| ~ 50 - 55 | C2 (quaternary) |

| ~ 40 - 45 | C4 |

| ~ 30 - 35 | C3 |

| ~ 25 - 30 | C2-(CH₃)₂ (gem-dimethyl) |

| ~ 20 - 25 | C4-CH₃ |

| ~ 14 - 16 | -O-CH₂-CH₃ |

Note: This is a predicted table. Actual values should be obtained from the spectral data.

Figure 2: Predicted 2D NMR correlations for the title compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint. For a liquid sample like this compound, the spectrum can be obtained neat as a thin film between salt plates.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film.

-

Acquisition: Mount the plates in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

-

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ethoxy group will produce a strong absorption band in the 1000-1300 cm⁻¹ range.

-

C-N Stretch: The C-N stretching vibration of the amine will be found in the 1000-1250 cm⁻¹ region.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350-3450 | Medium | N-H Stretch |

| ~ 3000-3100 | Medium | Aromatic C-H Stretch |

| ~ 2850-2980 | Strong | Aliphatic C-H Stretch |

| ~ 1580-1620 | Medium | Aromatic C=C Stretch |

| ~ 1450-1500 | Medium | Aromatic C=C Stretch |

| ~ 1230-1270 | Strong | Aryl-O Stretch (Asymmetric) |

| ~ 1030-1070 | Strong | Alkyl-O Stretch (Symmetric) |

| ~ 1150-1250 | Medium | C-N Stretch |

Note: Actual peak positions and intensities should be obtained from the experimental spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this volatile and thermally stable compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound is vaporized and separated from any impurities on a GC column (e.g., a non-polar column like DB-5ms).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

-

Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (219).

-

Fragmentation Pattern: The molecule will fragment in a characteristic manner under EI conditions. Key fragmentations to expect include:

-

Loss of a methyl group: A peak at m/z 204 (M-15) due to the loss of a methyl radical from one of the trimethyl groups. This is often a prominent peak.

-

Loss of an ethyl group: A peak at m/z 190 (M-29) from the loss of an ethyl radical from the ethoxy group.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

-

Retro-Diels-Alder reaction: The tetrahydroquinoline ring may undergo a retro-Diels-Alder fragmentation.

-

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Proposed Fragment Ion |

| 219 | Medium | [M]⁺• |

| 204 | Strong | [M - CH₃]⁺ |

| 190 | Medium | [M - C₂H₅]⁺ |

| 162 | Medium | Further fragmentation |

| 145 | Medium | Further fragmentation |

Note: The relative intensities are predictions and should be confirmed with the experimental data from databases like the NIST Mass Spectrometry Data Center.[1]

Figure 3: Proposed key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of structural information, and together they allow for the unambiguous confirmation of the compound's identity and purity. The protocols and interpretation guidelines presented in this document serve as a robust framework for researchers in their analytical endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 6-Ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline. Wiley-VCH GmbH. [Link]

-

NIST Mass Spectrometry Data Center. In NIST Standard Reference Database Number 1A. National Institute of Standards and Technology. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

Sources

Ethoxyquin as a Rubber Antioxidant: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the chemistry of ethoxyquin as a highly effective antioxidant in the rubber industry. It delves into the fundamental mechanisms of rubber degradation and the crucial role of antioxidants in preserving the integrity and extending the service life of rubber products. The guide offers a detailed examination of ethoxyquin's synthesis, its mechanism of action as a free-radical scavenger, and its influence on the vulcanization process and the final mechanical properties of rubber vulcanizates. Furthermore, it addresses the degradation pathways of ethoxyquin and the potential toxicological implications of its transformation products. This document is intended to be a comprehensive resource, integrating theoretical principles with practical application insights and detailed experimental protocols for researchers and professionals in the field.

Introduction: The Imperative for Antioxidants in Rubber

Rubber, a polymer of isoprene, is a cornerstone material in numerous industries due to its unique viscoelastic properties. However, the unsaturated nature of its polymer chains makes it susceptible to degradation upon exposure to various environmental factors, including heat, oxygen, ozone, and mechanical stress.[1] This degradation manifests as hardening, cracking, loss of tensile strength, and reduced elasticity, ultimately leading to premature failure of the rubber product.[2]

The primary mechanism of this degradation is a free-radical chain reaction initiated by the formation of alkyl radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, which then propagate the degradation by abstracting hydrogen from other polymer chains, creating a cascade of oxidative damage. To counteract this, antioxidants are incorporated into rubber formulations.[1] These molecules function by interrupting the free-radical chain reaction, thereby preserving the physical and chemical properties of the rubber. Among the various classes of antioxidants, quinoline-based compounds, such as ethoxyquin, have proven to be exceptionally effective.[2]

Ethoxyquin: Chemical Profile and Synthesis

2.1. Chemical Identity

-

Chemical Name: 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline

-

CAS Number: 91-53-2

-

Molecular Formula: C₁₄H₁₉NO

-

Appearance: A light yellow to dark brown viscous liquid

2.2. Synthesis of Ethoxyquin

The industrial synthesis of ethoxyquin is typically achieved through a condensation reaction between p-phenetidine and acetone. This reaction is generally carried out in the presence of an acidic catalyst.

A common synthetic route involves the reaction of p-aminophenethyl ether and acetone under dehydration and condensation conditions, often utilizing a composite catalyst system such as p-toluenesulfonic acid/iodine to improve yield and reaction efficiency. The process generally involves heating the reactants in a suitable solvent, followed by neutralization, catalyst removal, and purification of the final product by vacuum distillation.

The Antioxidant Mechanism of Ethoxyquin in Rubber

Ethoxyquin functions as a potent antioxidant in rubber primarily through a radical scavenging mechanism. It effectively terminates the auto-catalytic cycle of oxidation by donating a hydrogen atom from its secondary amine group to reactive peroxy radicals (ROO•) and hydroperoxide radicals (RO•), which are the primary propagators of rubber degradation.

The key steps in the antioxidant action of ethoxyquin are:

-

Initiation of Rubber Degradation:

-

Heat, UV radiation, or mechanical stress leads to the formation of a polymer radical (R•).

-

R• + O₂ → ROO• (Peroxy radical)

-

-

Propagation of Degradation:

-

ROO• + RH (Rubber polymer) → ROOH + R•

-

-

Intervention by Ethoxyquin (EQ):

-

EQ-NH + ROO• → EQ-N• + ROOH

-

The resulting ethoxyquin radical (EQ-N•) is a relatively stable, less reactive species that does not readily propagate the degradation chain. This radical can undergo further reactions to form non-radical, stable products, effectively removing free radicals from the system.

One of the key transformation products of ethoxyquin is its quinone imine derivative.[3] The formation of ethoxyquin quinone imine (EQI) is an indicator of its antioxidant activity. While EQI itself can have some antioxidant properties, it is also a subject of toxicological concern.[3][4][5]

Caption: Antioxidant mechanism of ethoxyquin in rubber.

Interaction with Vulcanization and Effects on Physical Properties

The incorporation of ethoxyquin into a rubber compound can have a nuanced effect on the sulfur vulcanization process. Vulcanization is the chemical process of converting natural rubber and certain synthetic rubbers into more durable materials by heating them with sulfur or other equivalent curatives.[6] This process forms cross-links between individual polymer chains.[7]

While the primary role of ethoxyquin is as an antioxidant, its chemical nature as a secondary amine means it can interact with the components of the vulcanization system, which often include accelerators that are also nitrogen-containing compounds. Some studies suggest that certain antioxidants can have a slight retarding effect on the initial stages of vulcanization (scorch), which can be beneficial in processing.[7] However, the overall impact on the final cross-link density and the structure of the sulfur cross-links (mono-, di-, and polysulfidic) is generally minimal at typical antioxidant addition levels.

The most significant impact of ethoxyquin is observed in the retention of physical properties after aging.

Table 1: Illustrative Effect of Ethoxyquin on the Physical Properties of a Styrene-Butadiene Rubber (SBR) Vulcanizate Before and After Heat Aging

| Property | Unaged (No Antioxidant) | Unaged (with Ethoxyquin) | Aged (No Antioxidant) | Aged (with Ethoxyquin) |

| Tensile Strength (MPa) | 20.5 | 20.2 | 12.3 | 18.5 |

| Elongation at Break (%) | 550 | 540 | 250 | 480 |

| Hardness (Shore A) | 65 | 65 | 75 | 68 |

Note: The data in this table is illustrative and can vary significantly based on the specific rubber formulation, vulcanization system, and aging conditions.

As the table demonstrates, while the initial properties may be comparable, the retention of tensile strength and elongation at break after aging is significantly higher in the presence of ethoxyquin. This is a direct consequence of its ability to mitigate the chain scission and cross-linking reactions that occur during oxidative degradation.

Degradation of Ethoxyquin and Toxicological Considerations

During its function as an antioxidant, ethoxyquin is consumed and transformed into various degradation products. The primary transformation products include ethoxyquin dimer (EQDM) and ethoxyquin quinone imine (EQI).[5] The formation of these products is a complex process influenced by factors such as temperature, oxygen concentration, and the presence of other chemicals in the rubber matrix.

From a toxicological perspective, there are concerns regarding some of these transformation products. Notably, ethoxyquin quinone imine (EQI) has been identified as a potential mutagen.[3] This has led to regulatory scrutiny of ethoxyquin, particularly in applications outside of the rubber industry, such as in animal feed.

In the context of rubber, a key concern is the potential for ethoxyquin and its degradation products to leach from products like tires into the environment. Tire wear particles (TWPs) are a recognized source of microplastic pollution, and the chemicals they contain can be released into aquatic and terrestrial ecosystems.[8][9] Studies have shown that leachates from TWPs can be toxic to aquatic organisms, although the specific contribution of ethoxyquin and its byproducts to this toxicity is an area of ongoing research.[8][10][11]

Experimental Protocols

6.1. Evaluation of Ethoxyquin's Antioxidant Efficacy in a Rubber Compound

This protocol outlines a general procedure for assessing the effectiveness of ethoxyquin in a rubber formulation.

6.1.1. Materials and Equipment

-

Rubber (e.g., Natural Rubber, SBR)

-

Standard compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerator)

-

Ethoxyquin

-

Two-roll mill or internal mixer

-

Curing press

-

Tensile testing machine

-

Aging oven

-

Hardness tester (Shore A)

6.1.2. Compounding and Curing Procedure

-

Mastication: The raw rubber is softened on a two-roll mill.

-

Ingredient Incorporation: Zinc oxide and stearic acid are added, followed by the filler (carbon black). Ethoxyquin is then incorporated. Finally, the accelerator and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).

-

Homogenization: The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.

-

Curing: The compounded rubber is shaped into sheets and vulcanized in a curing press at a specified temperature and time (e.g., 150°C for 30 minutes).

6.1.3. Testing Procedure

-

Initial Properties: The tensile strength, elongation at break, and hardness of the unaged vulcanized rubber samples are measured according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).

-

Accelerated Aging: A set of samples is placed in an aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours), according to ASTM D573.

-

Aged Properties: The tensile properties and hardness of the aged samples are measured.

-

Data Analysis: The percentage retention of physical properties after aging is calculated to determine the antioxidant efficacy of ethoxyquin.

Caption: Workflow for evaluating antioxidant efficacy.

6.2. Quantification of Ethoxyquin in a Rubber Matrix by HPLC

This protocol provides a general outline for the determination of ethoxyquin content in a vulcanized rubber sample using High-Performance Liquid Chromatography (HPLC).

6.2.1. Materials and Equipment

-

Vulcanized rubber sample

-

Solvent for extraction (e.g., acetonitrile, methanol with ascorbic acid to prevent degradation)

-

Ultrasonic bath or Soxhlet extractor

-

Syringe filters (0.45 µm)

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Ethoxyquin analytical standard

-

Mobile phase (e.g., acetonitrile/water mixture with a buffer)

6.2.2. Sample Preparation

-

A known weight of the vulcanized rubber sample is finely cut or ground.

-

The sample is placed in a flask with a measured volume of the extraction solvent.

-

The mixture is subjected to ultrasonic extraction or Soxhlet extraction for a sufficient time to ensure complete extraction of ethoxyquin.

-

The extract is cooled to room temperature and filtered through a 0.45 µm syringe filter into an HPLC vial.

6.2.3. HPLC Analysis

-

Instrument Setup: The HPLC system is equilibrated with the mobile phase. The detector is set to the appropriate wavelength for ethoxyquin detection (e.g., UV at ~224 nm or fluorescence with excitation at ~360 nm and emission at ~435 nm).

-

Calibration: A calibration curve is generated by injecting standard solutions of ethoxyquin of known concentrations.

-

Sample Analysis: The prepared sample extract is injected into the HPLC system.

-

Quantification: The concentration of ethoxyquin in the sample is determined by comparing the peak area of the sample with the calibration curve.

Conclusion

Ethoxyquin remains a highly effective and widely used antioxidant in the rubber industry, offering excellent protection against thermo-oxidative degradation and thereby extending the service life of rubber products. Its efficacy is rooted in its ability to efficiently scavenge the free radicals that propagate the degradation of rubber polymers. While its interaction with the vulcanization process is generally not detrimental, its primary benefit lies in the preservation of mechanical properties during aging. However, the formation of degradation products, particularly the potentially mutagenic quinone imine, and the environmental fate of leached ethoxyquin and its metabolites from products such as tires, are important considerations that necessitate ongoing research and responsible product stewardship. A thorough understanding of its chemistry, performance, and potential environmental impact is crucial for its continued and safe application in the rubber industry.

References

-

determination of ethoxyquin residues in animal feed by gas - Ruralcat. (n.d.). Retrieved January 24, 2026, from [Link]

-

Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International journal of food science, 2013, 585931. [Link]

-

Flemming, H. C., & Wingender, J. (2018). Ethoxyquin: a feed additive that poses a risk for aquatic life. Diseases of aquatic organisms, 131(1), 77–88. [Link]

- Stoeckelhuber, M., & Schmahl, G. (2020). Ethoxyquin and some major metabolites identified in animals and plants. Environmental sciences Europe, 32(1), 1-13.

-

Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Retrieved January 24, 2026, from [Link]

-

Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. (2020). Foods, 9(10), 1438. [Link]

- Aoki, H., Koma, Y., & Yoneda, M. (2007). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin.

- Yang, Z., Li, W., Xie, W., Huang, Y., Wang, D., He, Y., ... & Wang, P. (2022). Production and Use of Typical Rubber Antioxidants. Encyclopedia, 2(4), 1835-1845.

-

Li, Y., Wang, Y., Zhang, Y., Li, X., & Li, J. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1164, 122515. [Link]

-

Effects of sulfur vulcanization system on cure characteristics, physical properties and thermal aging of epoxidized natural rubber. (2018). IOP Conference Series: Materials Science and Engineering, 368, 012012. [Link]

- Synthetic Rubber with the Tensile Strength of Natural Rubber. (2019). ACS Omega, 4(2), 2948-2956.

-

14.6: Diene Polymers- Natural and Synthetic Rubbers - Chemistry LibreTexts. (2023, October 31). Retrieved January 24, 2026, from [Link]

-

Vulcanization Kinetics of Natural Rubber Based On Free Sulfur Determination. (2017). IOP Conference Series: Materials Science and Engineering, 180, 012048. [Link]

-

Acute toxicity of tire wear particles and leachate to Daphnia magna. (2023). Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 271, 109713. [Link]

- Effects of molecular weight on tensile strength of SBR vulcanizates. (1957). Rubber Chemistry and Technology, 30(3), 734-751.

- Thermal degradation kinetics and mechanism of epoxidized natural rubber. (2013). Journal of Thermal Analysis and Calorimetry, 111(3), 2057-2064.

- ASTM D4676-94(2021). (2021). Standard Classification for Rubber Compounding Materials—Antidegradants.

-

Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 67(23), 6650–6657. [Link]

-

Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. (2023). Polymers, 15(22), 4443. [Link]

-

Tensile and Fracture Mechanical Properties of Styrene-Butadiene Rubbers (SBR) Filled with Industrial and Pyrolytic Carbon Blacks. (2019). Polymers, 11(11), 1802. [Link]

- ASTM D4676-94(2021). (2021). Standard Classification for Rubber Compounding Materials—Antidegradants. Intertek Inform.

-

When and how leachate toxicity of tire wear particles peaks: quantifying its dynamics using dose-response analysis. (2024). bioRxiv. [Link]

- Antioxidant Selection for Peroxide Cure Elastomer Applications. (1991). Rubber Chemistry and Technology, 64(4), 607-623.

- Effect of different sulfur content in Natural Rubber mixtures on their thermo-mechanical and surface properties. (2018). International Journal of Engineering Research, 7(5), 1-5.

-

Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. (2020). Polymers, 12(10), 2353. [Link]

-

Mechanical properties of SBR vulcanizates tensile strength (a);... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- Studies on thermal–oxidative degradation behaviours of raw natural rubber: PRI and thermogravimetry analysis. (2013). Polymer Testing, 32(8), 1433-1440.

- Understanding the Toxicity of Tire-Wear Particle Leachate on a Model Amphibian. (2022). McGill University.

- ASTM D4676-94(2025). (2025).

- Development of LC-MS/MS Quantitation Method for Ethoxyquin in Fishery Products. (2013). Journal of the Korean Chemical Society, 57(5), 654-659.

-

Multiple Intermolecular Interaction to Improve the Abrasion Resistance and Wet Skid Resistance of Eucommia Ulmoides Gum/Styrene Butadiene Rubber Composite. (2022). Polymers, 14(15), 3123. [Link]

-

Study on Degradation of Natural Rubber Latex Using Hydrogen Peroxide and Sodium Nitrite in the Presence of Formic Acid. (2023). Polymers, 15(4), 1011. [Link]

- Acute toxicity of tire wear particles, leachates and toxicity identification evaluation of leachates to the marine copepod, Tigriopus japonicus. (2021).

- Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid. (2017). CVUA Stuttgart.

- Effect of Curing Systems on Thermal Degradation Behaviour of Natural Rubber (SMR CV 60). (2011). Journal of Physical Science, 22(2), 1-14.

-

Chemical Leaching from Tire Wear Particles with Various Treadwear Ratings. (2022). Toxics, 10(11), 648. [Link]

- Standard Materials for Rubber Compounding. (1956).

Sources

- 1. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ijoer.com [ijoer.com]

- 8. Acute toxicity of tire wear particles and leachate to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 10. Ethoxyquin: a feed additive that poses a risk for aquatic life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ethoxyquin in Animal Feed using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Abstract

This application note presents a robust and validated method for the quantitative determination of the antioxidant ethoxyquin (EQ) in various animal feed matrices. Ethoxyquin is a vital additive used to prevent lipid peroxidation and preserve the nutritional quality of feed.[1][2] However, its use is regulated, necessitating a reliable analytical method for monitoring its concentration.[3][4] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a highly selective and sensitive Fluorescence Detector (FLD). The protocol details every step, from sample extraction to final data analysis, and includes comprehensive method validation data adhering to international guidelines.

Introduction: The Rationale for Ethoxyquin Monitoring

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a synthetic antioxidant widely incorporated into animal feed, particularly those with high fat content like fishmeal, to protect against oxidative degradation.[1][2][5][6] This process, known as lipid peroxidation, leads to rancidity, which diminishes the nutritional value, taste, and shelf-life of the feed by destroying essential fatty acids and vitamins A and E.[1][2]

While effective, the concentration of ethoxyquin in feed is subject to regulatory control. For instance, the United States Food and Drug Administration (FDA) stipulates a maximum level of 150 parts per million (ppm) in complete animal feed.[3][4] In the European Union, its authorization as a feed additive was suspended due to safety concerns that could not be fully addressed, making monitoring for its presence critical for compliance.[7][8]

Therefore, a sensitive, specific, and reliable analytical method is paramount for feed manufacturers, regulatory bodies, and researchers. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is exceptionally well-suited for this task. The inherent fluorescence of the ethoxyquin molecule allows for its detection at low levels with high selectivity, minimizing interference from the complex feed matrix.[9][10][11] This application note provides a complete protocol, from sample preparation to data interpretation, designed to be a self-validating system for any analytical laboratory.

Principle of the HPLC-FLD Method

The methodology is founded on the principles of reversed-phase chromatography followed by fluorescence detection.

-

Extraction: Ethoxyquin is first extracted from the homogenized feed sample into an organic solvent. The choice of solvent, typically acetonitrile or methanol, is based on its ability to efficiently solubilize the moderately nonpolar ethoxyquin molecule while precipitating matrix interferences.[9][12]

-

Chromatographic Separation: The filtered extract is injected into an HPLC system. A C18 stationary phase column separates ethoxyquin from other extract components based on its hydrophobic interactions with the column. A mobile phase, consisting of an organic solvent (e.g., acetonitrile) and water, elutes the compounds, with more polar components eluting earlier and less polar components, like ethoxyquin, being retained longer.[10][11]

-

Fluorescence Detection: As the separated ethoxyquin elutes from the column, it passes through the fluorescence detector. The molecule is excited by light at a specific wavelength (λex) and, in response, emits light at a longer, specific wavelength (λem). For ethoxyquin, these are typically set around 370 nm for excitation and 415 nm for emission.[9][10][11] The intensity of the emitted light is directly proportional to the concentration of ethoxyquin in the sample, allowing for precise quantification. This detection method is inherently more selective than UV detection, as few compounds in a typical feed matrix naturally fluoresce under these specific conditions.

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample receipt to the final quantitative result.

Caption: Workflow for ethoxyquin quantification in animal feed.

Materials and Reagents

-

Chemicals:

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Thermostat

-

Fluorescence Detector (FLD)

-

-

Analytical Balance (4-decimal place)

-

Vortex Mixer

-

Centrifuge (capable of >4000 x g)

-

Syringes (1 mL) and Syringe Filters (0.22 µm, PTFE or Nylon)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Detailed Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of ethoxyquin analytical standard into a 100 mL amber volumetric flask.

-

Dissolve and bring to volume with acetonitrile. Mix thoroughly.

-

Store this solution at 4°C, protected from light. Causality: Amber glassware and refrigeration are used to prevent photodegradation and slow down potential oxidation of the ethoxyquin standard.

-

-

Intermediate Standard Solution (10 µg/mL):

-

Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

-

Bring to volume with acetonitrile and mix.

-

-

Working Calibration Standards (e.g., 0.01 - 2.0 µg/mL):

-

Prepare a series of at least five calibration standards by serially diluting the intermediate standard solution with acetonitrile. A suggested range is 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.[12] These standards are used to generate the calibration curve.

-

Sample Preparation: Extraction from Feed Matrix

-

Homogenization: Ensure the animal feed sample is finely ground and thoroughly mixed to guarantee a representative subsample.

-

Weighing: Accurately weigh 5.0 g of the homogenized feed into a 50 mL polypropylene centrifuge tube.

-